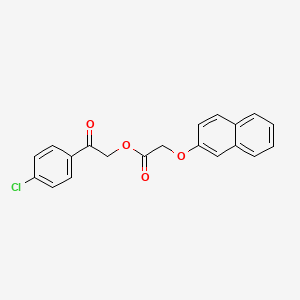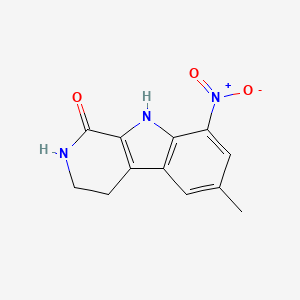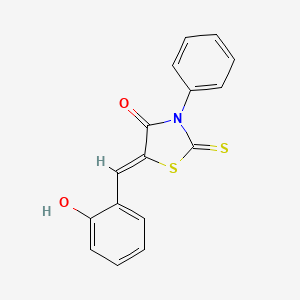![molecular formula C23H19N5O3 B11705791 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide is a complex organic compound that features a unique structure combining an indole ring with an anilinocarbonyl hydrazono group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced via a reaction between the indole derivative and an anilinocarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrazono Group: The hydrazono group is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with N-phenylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the hydrazono group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the anilinocarbonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the hydrazono group.
Substitution Products: Substituted derivatives at the anilinocarbonyl group.
科学的研究の応用
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
類似化合物との比較
Similar Compounds
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide derivatives: Compounds with similar structures but different substituents on the indole ring or anilinocarbonyl group.
Indole derivatives: Compounds containing the indole ring but lacking the anilinocarbonyl hydrazono group.
Hydrazono compounds: Compounds containing the hydrazono group but with different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the indole ring with the anilinocarbonyl hydrazono group, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C23H19N5O3 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
2-[2-hydroxy-3-(phenylcarbamoyldiazenyl)indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H19N5O3/c29-20(24-16-9-3-1-4-10-16)15-28-19-14-8-7-13-18(19)21(22(28)30)26-27-23(31)25-17-11-5-2-6-12-17/h1-14,30H,15H2,(H,24,29)(H,25,31) |
InChIキー |
BSVGSYOJWTZPAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11705708.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)



![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)

![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)
